

glyceraldehyde as the simplest aldose sugar

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An In-depth Technical Guide to Glyceraldehyde: The Archetype of Aldose Sugars

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde, a triose monosaccharide (C₃H₆O₃), represents the simplest aldose sugar.[1] Despite its simple structure, it holds a position of immense significance in biochemistry and stereochemistry. It is the chiral reference molecule upon which the D/L configurational nomenclature for all carbohydrates is based.[2] In its phosphorylated form, glyceraldehyde-3-phosphate (G3P), it is a pivotal intermediate in central metabolic pathways, most notably glycolysis and the Calvin cycle, linking carbohydrate metabolism with energy production and biosynthesis.[3][4] This technical guide provides a comprehensive overview of glyceraldehyde's structure, properties, and biochemical roles, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and processes relevant to research and drug development.

Structure and Stereochemistry

Glyceraldehyde is a polyhydroxylated aldehyde containing a single chiral center at the C-2 carbon.[5] This chirality gives rise to two distinct enantiomers: D-**glyceraldehyde** and L-**glyceraldehyde**.[6] The D- and L- system of nomenclature, proposed by Emil Fischer, uses the configuration of these enantiomers as the standard for all monosaccharides.[7] Sugars are designated as D- or L- based on the configuration of the chiral carbon furthest from the carbonyl group, comparing it to that of D-**glyceraldehyde**.[2] In Fischer projections, the



hydroxyl group on this carbon points to the right for D-sugars and to the left for L-sugars.[2] The dextrorotatory enantiomer, D-(+)-glyceraldehyde, is the form predominantly found in nature.[8]

Diagram 1: Fischer projections of D- and L-**Glyceraldehyde** enantiomers.

Physicochemical and Biochemical Properties

Glyceraldehyde is a sweet, colorless crystalline solid.[9] In aqueous solutions, it can exist as a hydrate, and in concentrated or solid forms, it tends to form dimers.[10] Its properties are fundamental to its roles in both biological systems and chemical synthesis.

Physical and Chemical Data

The quantitative properties of **glyceraldehyde** and its enantiomers are summarized below.

Property	Value	Reference(s)
Systematic Name	2,3-Dihydroxypropanal	[10]
Molecular Formula	C ₃ H ₆ O ₃	[10]
Molar Mass	90.078 g⋅mol ⁻¹	[10]
Melting Point	145 °C	[10][11]
Boiling Point	140-150 °C at 0.8 mmHg	[10]
Density	1.455 g/cm ³	[10]
Water Solubility	Approx. 17 mg/mL	[11]
CAS Number (Racemic)	56-82-6	[10]
CAS Number (D-form)	453-17-8	[10]
CAS Number (L-form)	497-09-6	[2]
Specific Rotation [α]D (D-form)	+8.7° (c=2 in H ₂ O)	[2][12]
Specific Rotation [α]D (L-form)	-8.7° (c=2 in H ₂ O)	[2][12]

Enzyme Kinetic Data



Glyceraldehyde-3-phosphate (G3P) is a substrate for several key metabolic enzymes. The Michaelis-Menten constants (K_m) and maximum reaction velocities (V_{max}) or catalytic constants (K_m) are critical for understanding metabolic flux and designing enzyme inhibitors.

Enzyme	Substrate	Organism Source	K _m (µМ)	V _{max} or k_cat	Reference(s
Glyceraldehy de-3- Phosphate Dehydrogena se (GAPDH)	D- Glyceraldehy de-3- Phosphate	Human Erythrocytes	20.7	4.3 U/mg	[5][9]
NAD+	Human Erythrocytes	17.8	4.3 U/mg	[5][9]	
D- Glyceraldehy de-3- Phosphate	Mycobacteriu m tuberculosis	~150-300	Not stated	[13]	
Triosephosph ate Isomerase (TIM)	D- Glyceraldehy de-3- Phosphate	Rabbit Muscle	32	V _{max} = 171.1 μM/min (under specific conditions)	[14]
D- Glyceraldehy de-3- Phosphate	Trypanosoma brucei	250 ± 50	k_cat = 3.7 x 10 ⁵ min ⁻¹	[8]	
Dihydroxyace tone Phosphate	Trypanosoma brucei	1200 ± 100	k_cat = 6.5 x 10 ⁴ min ⁻¹	[8]	_

Role in Metabolism: The Glycolytic Pathway

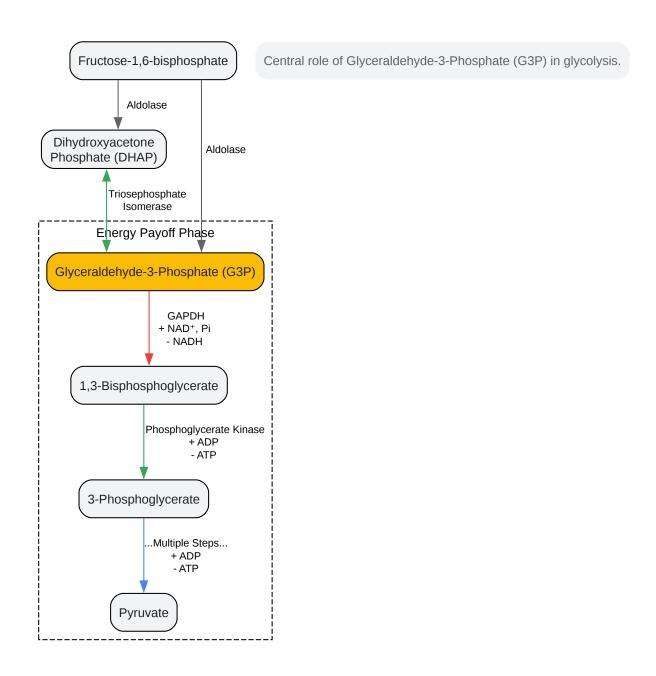


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The primary biological role of **glyceraldehyde** is manifested through its phosphorylated derivative, **glyceraldehyde**-3-phosphate (G3P). G3P is a central intermediate in glycolysis, the pathway that converts glucose to pyruvate to generate ATP and NADH.[4] It is formed from the cleavage of fructose-1,6-bisphosphate by aldolase, which yields G3P and dihydroxyacetone phosphate (DHAP). DHAP is subsequently converted to G3P by triosephosphate isomerase, funneling both three-carbon units into the energy-payoff phase of glycolysis.[4]





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Diagram 2: Central role of **Glyceraldehyde**-3-Phosphate (G3P) in glycolysis.



The GAPDH Catalytic Mechanism

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the sixth step of glycolysis: the oxidative phosphorylation of G3P to 1,3-bisphosphoglycerate.[15] This is a critical energy-yielding step. The reaction mechanism is a multi-step process involving a cysteine residue in the enzyme's active site.[16]



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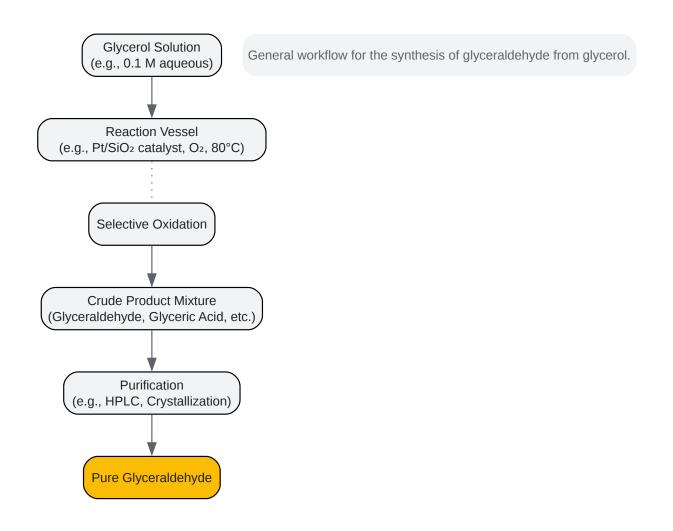
Diagram 3: Simplified workflow of the GAPDH catalytic mechanism.

Beyond its metabolic role, GAPDH is a "moonlighting" protein implicated in non-glycolytic processes such as transcription activation and apoptosis, making it a target of interest in various disease contexts.[4]

Chemical Synthesis and Reactions Synthesis of Glyceraldehyde

Glyceraldehyde can be synthesized through the controlled oxidation of glycerol. Various methods exist, including using platinum-based catalysts in a base-free environment, which offers a greener alternative to traditional oxidants.[17][18] The general workflow involves the selective oxidation of one of the primary alcohol groups of glycerol to an aldehyde.





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Diagram 4: General workflow for the synthesis of glyceraldehyde from glycerol.

Advanced Glycation End-products (AGEs)

Glyceraldehyde is a reactive molecule that can participate in non-enzymatic reactions with proteins, leading to the formation of advanced glycation end-products (AGEs).[19] The accumulation of AGEs derived from **glyceraldehyde** has been implicated in promoting neuronal apoptosis and is associated with aging and the pathology of diabetic complications. [16]

Experimental Protocols



This section provides detailed methodologies for key experiments involving **glyceraldehyde** and related enzymes. These protocols are synthesized from established literature and commercial kits for research purposes.

Protocol: Synthesis of Glyceraldehyde via Glycerol Oxidation

This protocol is a representative procedure for the catalytic oxidation of glycerol under basefree conditions, adapted from published research.[17]

- Reactor Setup: A 300 cm³ semi-batch stainless steel reactor equipped with a thermocouple, mechanical stirrer, and a gas supply system is used.
- Reagent Preparation: Prepare a 0.1 M aqueous solution of glycerol (e.g., 200 cm³).
- Catalyst Preparation: Prepare a Pt-based catalyst (e.g., 0.5 g of Pt/SiO₂).
- Reaction Initiation:
 - Add the glycerol solution to the reactor and heat to 80°C with stirring (e.g., 1,000 rpm).
 - Once the temperature is stable, add the catalyst to the reactor.
 - Immediately pressurize the reactor with 2 bar of O₂ to start the reaction.
- Reaction Monitoring: Periodically sample the reaction mixture over several hours. Analyze samples via HPLC to monitor glycerol conversion and glyceraldehyde selectivity.
- Workup and Purification:
 - After the desired conversion is reached, cool the reactor, vent the pressure, and recover the reaction mixture by filtering out the catalyst.
 - The aqueous solution containing glyceraldehyde and by-products can be concentrated under reduced pressure.
 - Purification can be achieved via preparative HPLC or by crystallization from a suitable solvent system (e.g., ethanol/ether).[2]



Protocol: Purification of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

This protocol describes the purification of GAPDH from human erythrocytes using ammonium sulfate precipitation followed by affinity chromatography, adapted from published methods.[5]

- Preparation of Crude Lysate:
 - Obtain packed red blood cells and wash them with a phosphate-buffered saline (PBS) solution.
 - Lyse the cells in a hypotonic buffer and centrifuge at high speed (e.g., 15,000 x g for 45 min at 4°C) to remove cell debris. Collect the supernatant (crude extract).
- Ammonium Sulfate Fractionation:
 - Slowly add solid ammonium sulfate to the crude extract at 4°C with constant stirring to achieve a desired saturation percentage (e.g., 55-88%).
 - Allow the protein to precipitate for at least 1 hour.
 - Centrifuge to collect the protein pellet. Resuspend the pellet in a minimal volume of equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5).
 - Dialyze the resuspended pellet extensively against the same buffer to remove ammonium sulfate.
- Affinity Chromatography (Blue Sepharose):
 - Equilibrate a Blue Sepharose CL-6B column with the equilibration buffer.
 - Load the dialyzed protein sample onto the column.
 - Wash the column with several volumes of equilibration buffer to remove unbound proteins.
 - Elute GAPDH using a linear gradient of KCl or NAD+ in the equilibration buffer (e.g., 0-1 M
 KCl).



- · Fraction Analysis and Pooling:
 - Collect fractions and measure the absorbance at 280 nm to monitor protein elution.
 - Assay each fraction for GAPDH activity (see Protocol 5.3).
 - Pool the fractions with the highest specific activity.
- Concentration and Storage: Concentrate the pooled fractions using ultrafiltration and store at -80°C in a buffer containing a stabilizing agent like glycerol.

Protocol: GAPDH Enzyme Activity Assay

This is a representative colorimetric assay protocol adapted from commercially available kits for measuring GAPDH activity in cell or tissue lysates.[20][21]

- Sample Preparation:
 - Cells (1 x 10⁶): Wash cells with cold PBS, resuspend in 100 μL of ice-cold GAPDH Assay Buffer, homogenize by pipetting, incubate on ice for 10 min, then centrifuge at 10,000 x g for 5 min at 4°C. Collect the supernatant.
 - Tissue (10 mg): Wash tissue in cold PBS, add 100 μL of ice-cold GAPDH Assay Buffer, and homogenize with a Dounce homogenizer on ice. Centrifuge as above and collect the supernatant.
- Reagent Preparation:
 - NADH Standard Curve: Prepare a series of dilutions of the provided NADH standard (e.g.,
 0 to 10 nmol/well) in GAPDH Assay Buffer to generate a standard curve.
 - Reaction Mix: For each reaction, prepare a master mix containing GAPDH Assay Buffer,
 GAPDH Developer, and GAPDH Substrate according to the kit's instructions.
- Assay Procedure (96-well plate format):
 - Add 50 μL of each NADH standard, sample lysate, and positive control to separate wells.



- For each sample, prepare a parallel background control well containing the sample but using a background control mix (lacking the GAPDH substrate).
- \circ Initiate the reaction by adding 50 µL of the Reaction Mix to all wells.
- Measurement and Calculation:
 - Immediately measure the absorbance at 450 nm in a kinetic mode at 37°C for 10-60 minutes.
 - Choose two time points (T₁ and T₂) within the linear range of the reaction.
 - Calculate the change in absorbance (ΔA_{450}) for each sample by subtracting the background reading.
 - Use the NADH standard curve to convert the ΔA_{450} into the amount of NADH produced (B).
 - Calculate GAPDH activity using the formula: Activity (nmol/min/mL or U/L) = B / ($\Delta T \times V$) × Dilution Factor (where $\Delta T = T_2 T_1$ in min, and V = sample volume in mL).

Protocol: HPLC Analysis of Glyceraldehyde

This protocol provides a method for the quantitative analysis of **glyceraldehyde** in aqueous samples, adapted from a study on glycerol oxidation.[22]

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable column (e.g., Aminex HPX-87H, 300 × 7.8 mm).
- Chromatographic Conditions:
 - Mobile Phase: An isocratic mixture of 10 mM H₂SO₄ and acetonitrile (e.g., 70:30 v/v).
 - Flow Rate: 0.26 mL/min.
 - Column Temperature: 34°C.
 - Injection Volume: 20 μL.



- Detection: UV detector set to 300 nm for glyceraldehyde.
- Standard Preparation:
 - Prepare a stock solution of pure D-(+)-glyceraldehyde in the mobile phase.
 - Perform serial dilutions to create a set of calibration standards (e.g., 4-5 concentrations)
 spanning the expected sample concentration range.
- Sample Preparation:
 - Centrifuge and/or filter the aqueous samples (e.g., from a synthesis reaction) through a
 0.22 µm syringe filter to remove particulates.
 - Dilute samples with the mobile phase if necessary to fall within the calibration range.
- Analysis and Quantification:
 - Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
 - Inject the prepared samples.
 - Identify the glyceraldehyde peak based on its retention time compared to the standard.
 - Quantify the concentration of glyceraldehyde in the samples by interpolating their peak areas from the calibration curve.

Conclusion and Future Directions

Glyceraldehyde is far more than a simple sugar; it is a cornerstone of stereochemistry and a linchpin of cellular metabolism. Its central role as G3P in glycolysis makes its associated enzymes, particularly GAPDH, prime targets for drug development in areas ranging from infectious diseases to oncology and neurodegeneration. Understanding the quantitative aspects of its physicochemical properties and the kinetics of its enzymatic conversions is crucial for metabolic modeling and inhibitor design. The detailed experimental protocols provided herein serve as a resource for researchers aiming to synthesize, purify, and analyze glyceraldehyde and its metabolizing enzymes. Future research will likely continue to explore



the non-glycolytic roles of GAPDH and how its interaction with G3P or other factors influences these "moonlighting" functions, potentially revealing novel therapeutic avenues.

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